molecular formula C12H10N4 B7841343 1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine CAS No. 54883-78-2

1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B7841343
CAS No.: 54883-78-2
M. Wt: 210.23 g/mol
InChI Key: AASWUWVVKDFAMD-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. . The compound this compound is particularly interesting due to its potential biological activities and its role as a synthetic intermediate in organic chemistry.

Preparation Methods

The synthesis of 1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine typically involves the reaction of 1-phenyl-1H-benzotriazole with amines under specific conditions. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with primary or secondary amines to form the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

1-phenylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASWUWVVKDFAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282837
Record name Benzotriazol-5-amine, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54883-78-2
Record name MLS000737586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzotriazol-5-amine, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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